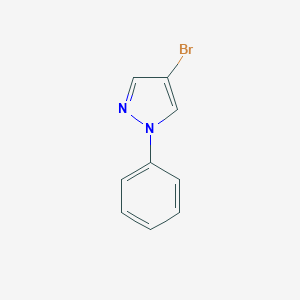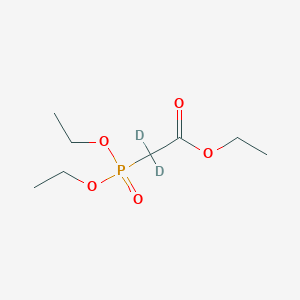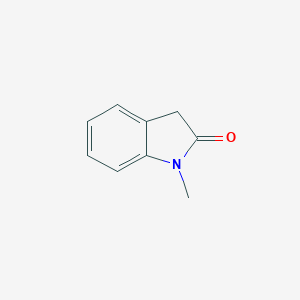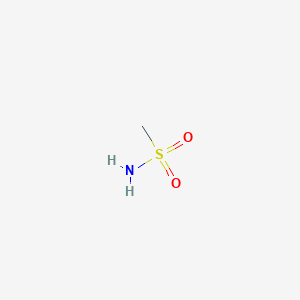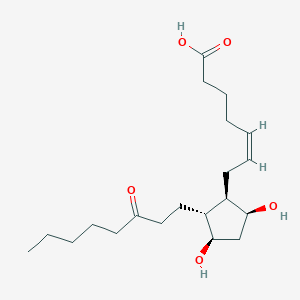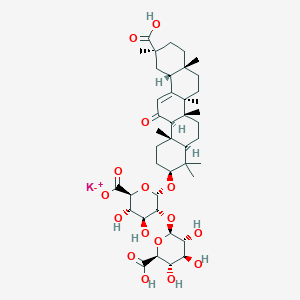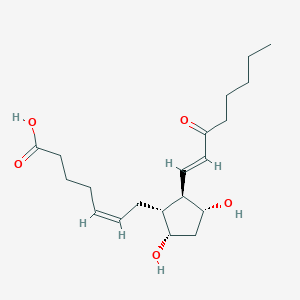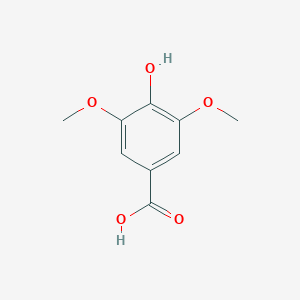
Syringasäure
Übersicht
Beschreibung
Syringic acid, also known as 3,5-dimethoxy-4-hydroxybenzoic acid, is a naturally occurring phenolic compound. Its chemical formula is C9H10O5, and its molecular weight is 198.18 g/mol. This compound is commonly found as a plant metabolite . It can be isolated from various plant sources, including Ardisia elliptica and Schumannianthus dichotomus.
Wissenschaftliche Forschungsanwendungen
Syringasäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Modellverbindung für die Untersuchung von Phenolsäuren und ihrer Reaktivität.
Biologie: Forscher untersuchen ihre antioxidativen Eigenschaften und potenziellen gesundheitlichen Vorteile.
Medizin: This compound zeigt antibakterielle und antifungale Wirkungen.
Industrie: Obwohl sie nicht in großem Umfang in der Industrie eingesetzt wird, ist sie aufgrund ihrer Verfügbarkeit für die chemische Synthese wertvoll.
5. Wirkmechanismus
Der genaue Mechanismus, über den this compound ihre Wirkungen entfaltet, ist noch Gegenstand der Forschung. Es ist bekannt, dass sie mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, was zu ihren biologischen Aktivitäten beiträgt.
Wirkmechanismus
Target of Action
Syringic acid (SA) is a natural phenolic compound found in medicinal herbs and dietary plants . It has been identified as a neuroprotective agent for neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) . SA has been shown to play a significant role in excitatory neurotransmitters . It also interacts with the AMPK/PGC-1α/FNDC5 and CREB/BDNF signaling pathways .
Mode of Action
SA exhibits a range of therapeutic potentials due to its anti-oxidative, chemoprotective, anti-angiogenic, anti-glycating, anti-proliferative, anti-hyperglycaemic, anti-endotoxic, anti-microbial, anti-inflammatory, anti-diabetic, and anti-depressant properties . It interacts with its targets, leading to a reduction in reactive oxygen radicals (ROS), which cause cell damage and oxidative stress . This interaction results in the alleviation of behavioral dysfunctions .
Biochemical Pathways
SA is biosynthesized by the shikimic acid pathway in plants . In the central and peripheral nervous system, SA has been shown to affect the AMPK/PGC-1α/FNDC5 and CREB/BDNF signaling pathways . These pathways are crucial for neurological function, and their modulation by SA can help manage neurological dysfunction or behavioral impairments .
Pharmacokinetics
The pharmacokinetics of SA have been studied in rats . The study showed that SA has good bioavailability and a prolonged half-life compared to other compounds . The administration and proper dose of SA could be crucial factors for the effective treatment of neurological diseases .
Result of Action
SA treatment may help manage neurological dysfunction or behavioral impairments with antioxidant, anti-inflammatory properties . It has been demonstrated that SA alleviates neurodegenerative disease via anti-oxidant and anti-inflammatory properties . Furthermore, it has been shown to improve short and long-term learning and memory, as well as cognitive impairments .
Biochemische Analyse
Biochemical Properties
Syringic acid has been found to have potentially useful properties such as anti-oxidant, anti-microbial, anti-inflammation, anti-cancer, and anti-diabetic . It can be enzymatically polymerized. Laccase and peroxidase induced the polymerization of syringic acid to give a poly (1,4-phenylene oxide) bearing a carboxylic acid at one end and a phenolic hydroxyl group at the other .
Cellular Effects
Syringic acid has been shown to have significant effects on various types of cells. In gastric cancer cell line (AGS), syringic acid-treated cells developed anti-cancer activities by losing mitochondrial membrane potential, cell viability, and enhancing intracellular reactive oxygen species . It also selectively developed apoptosis in a dose-dependent manner .
Molecular Mechanism
Syringic acid exerts its effects at the molecular level through various mechanisms. It has been shown to suppress gastric cancer cell proliferation, inflammation, and induce apoptosis by upregulating mTOR via AKT signaling pathway . It also selectively developed apoptosis in a dose-dependent manner via enhanced regulation of caspase-3, caspase-9 and Poly ADP-ribose Polymerase (PARP) whereas decreasing the expression levels of p53 and BCL-2 .
Temporal Effects in Laboratory Settings
In the central and peripheral nervous system, syringic acid has been shown to play a significant role in excitatory neurotransmitters and alleviate behavioral dysfunctions . It has been suggested that the antioxidant effect of syringic acid may protect from chronic visceral diseases as well as neurotraumatic and neurodegenerative diseases .
Metabolic Pathways
Syringic acid is involved in the shikimic acid pathway in plants . An O-methyltransferase from Desulfuromonas acetoxidans (DesA OMT), which preferentially catalyzes a methyl transfer reaction on the meta-hydroxyl group of catechol analogues, was identified .
Subcellular Localization
One study indicated that HvANS, a gene closely related to the synthesis of syringic acid, was found in the cell membrane .
Vorbereitungsmethoden
Synthetische Wege: Syringasäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydrolyse und Demethylierung von 3,4,5-Trimethoxybenzoesäure in 20 %iger Schwefelsäure. Die resultierende Verbindung ist this compound .
Industrielle Produktion: Obwohl this compound nicht in industriellem Maßstab hergestellt wird, ist sie aufgrund ihrer Verfügbarkeit aus natürlichen Quellen und synthetischen Wegen für Forschung und Anwendungen zugänglich.
Analyse Chemischer Reaktionen
Reaktivität: Syringasäure unterliegt verschiedenen Arten von Reaktionen:
Oxidation: Sie kann oxidiert werden, um Chinone oder andere Derivate zu bilden.
Reduktion: Reduktionsreaktionen ergeben Produkte mit weniger Sauerstoffatomen.
Substitution: Substituenten können am aromatischen Ring hinzugefügt oder ersetzt werden.
Veresterung: this compound kann mit Alkoholen zu Estern reagieren.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO) oder Wasserstoffperoxid (HO).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH).
Substitution: Säurechloride oder Anhydride.
Veresterung: Alkohole und saure Katalysatoren.
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. So können beispielsweise bei der Oxidation Chinone gebildet werden, während die Reduktion demethylierte Derivate erzeugt.
Vergleich Mit ähnlichen Verbindungen
Syringasäure weist Ähnlichkeiten mit anderen Phenolsäuren auf, wie z. B. Gallussäure und Vanillinsäure. Ihre einzigartige Kombination aus Methoxy- und Hydroxygruppen unterscheidet sie von ihren Gegenstücken.
Eigenschaften
IUPAC Name |
4-hydroxy-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVCTWVEWCHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64887-60-1 (copper(+2)[1:1] salt) | |
| Record name | Syringic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0060191 | |
| Record name | Syringic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | 3,5-Dimethoxy-4-hydroxybenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11527 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Syringic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
440.00 °C. @ 760.00 mm Hg | |
| Record name | Syringic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000291 [mmHg] | |
| Record name | 3,5-Dimethoxy-4-hydroxybenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11527 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-57-4 | |
| Record name | Syringic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SYRINGIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Syringic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SYRINGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E390O181H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Syringic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 209 °C | |
| Record name | Syringic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

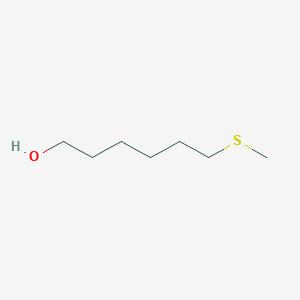

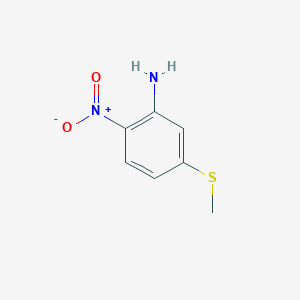
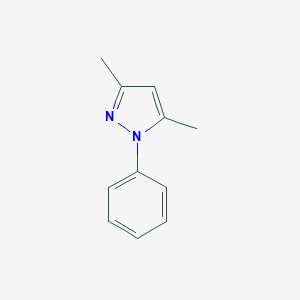
![cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)
